molecular formula C18H16F3N5 B1401824 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine CAS No. 1311279-70-5

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine

Katalognummer: B1401824
CAS-Nummer: 1311279-70-5
Molekulargewicht: 359.3 g/mol
InChI-Schlüssel: RJXNHDGGPKOIKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine is a useful research compound. Its molecular formula is C18H16F3N5 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine (commonly referred to as DTPP) belongs to a class of pyrimidine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of DTPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DTPP has the molecular formula C19H18F3N5C_{19}H_{18}F_3N_5 and a molecular weight of 373.36 g/mol. The structure features a pyrimidine ring substituted with a phenyl group that contains a dimethylamino and trifluoromethyl substituent, contributing to its unique reactivity and biological profile.

DTPP exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : DTPP has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation. For example, it targets the FLT3 kinase, which is significant in acute myeloid leukemia (AML) treatment.
  • Cell Cycle Arrest : Studies indicate that DTPP can induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation in various cancer cell lines.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways, which is crucial for therapeutic efficacy against tumors.

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with DTPP:

Activity IC50 Value (µM) Cell Line/Model Reference
FLT3 Kinase Inhibition30-80BaF3 cells (FLT3-ITD positive)
Cell Proliferation Inhibition50A431 vulvar epidermal carcinoma
Apoptosis InductionNot specifiedVarious cancer cell lines
Cell Cycle ArrestNot specifiedAML cell lines

Case Studies

  • FLT3 Inhibition in AML : A study demonstrated that DTPP effectively inhibited FLT3-ITD mutants with GI50 values ranging from 30 to 80 nM, showcasing selectivity over wild-type FLT3 and cKIT. This selectivity underscores its potential for targeted therapy in AML without affecting normal hematopoietic cells significantly .
  • Antitumor Activity : In vivo studies using mouse xenograft models showed that DTPP significantly suppressed tumor growth in FLT3-ITD-positive models, indicating its potential as a therapeutic agent in treating specific types of leukemia .
  • Mechanistic Insights : Further investigations revealed that DTPP's mechanism involves suppression of FLT3 phosphorylation and downstream signaling pathways, leading to reduced cell viability and enhanced apoptosis in treated cells .

Wissenschaftliche Forschungsanwendungen

Reactivity and Solubility

The presence of polar functional groups enhances the compound's solubility in various solvents, making it suitable for different chemical environments.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible activity against various diseases, particularly cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study explored the efficacy of similar pyrimidine derivatives in inhibiting tumor growth. The findings indicated that modifications to the pyrimidine ring could enhance cytotoxicity against cancer cell lines, suggesting that 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine may exhibit similar properties when optimized.

Biochemical Pathways

Research indicates that compounds with similar structures can modulate biochemical pathways by acting as enzyme inhibitors or agonists. The dual functionality of the dimethylamino and trifluoromethyl groups may allow for selective interactions with target proteins.

Example Application: Enzyme Inhibition

A derivative of this compound was shown to inhibit a specific kinase involved in cancer progression. This highlights the potential for developing targeted therapies using this structural framework .

Material Sciences

In addition to biological applications, this compound's unique properties make it suitable for use in material sciences, particularly in the development of organic electronics and sensors.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has demonstrated that similar compounds can be utilized as emissive materials in OLEDs, enhancing light emission efficiency due to their electronic properties. The incorporation of trifluoromethyl groups has been linked to improved charge transport characteristics .

Data Tables

MethodDescriptionYield
AReaction of pyridine derivatives with aminesHigh
BCoupling reactions involving halogenated pyrimidinesModerate
CMulti-step synthesis from basic pyridine structuresVariable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity and yield be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling pyridine and pyrimidine precursors. For example, Cieplik et al. (2013) synthesized analogous pyrimidine derivatives via nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions under inert conditions (argon), using Pd(PPh₃)₄ as a catalyst . Key steps include:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
  • Yield Optimization: Reaction temperature (80–100°C) and stoichiometric control of trifluoromethyl-substituted intermediates are critical.

Q. How is the molecular structure confirmed, and what analytical techniques are essential?

Methodological Answer: Combined spectroscopic and crystallographic methods are used:

  • X-ray Crystallography: Dihedral angles between pyrimidine and aryl rings (e.g., 12.8°–86.1°) reveal conformational flexibility . Intramolecular N–H⋯N hydrogen bonds (e.g., 2.02 Å) stabilize the structure .
  • Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) confirms substituent integration; FT-IR identifies NH₂ stretches (~3400 cm⁻¹) .

Q. How do substituents (e.g., trifluoromethyl, dimethylamino) influence bioactivity and pharmacokinetics?

Methodological Answer:

  • Trifluoromethyl (CF₃): Enhances lipophilicity (logP ↑ 0.5–1.0) and metabolic stability by resisting oxidative degradation .
  • Dimethylamino (NMe₂): Modulates electronic effects (Hammett σ ≈ -0.15), increasing affinity for hydrophobic enzyme pockets .
  • Structure-Activity Relationship (SAR): Replace CF₃ with Cl or Me in analogs reduces inhibitory potency (IC₅0 ↑ 2–3 fold) against CDK enzymes .

Experimental Design Tip: Use isosteric replacements (e.g., CF₃ → Cl) and compare IC₅0 values via kinase inhibition assays (ATP competition) .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?

Methodological Answer: Contradictions arise from assay conditions or cellular context. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP concentrations (1 mM) in kinase assays .
  • Metabolic Profiling: LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP depletion in cancer vs. bacterial cells) .

Case Study: Cieplik et al. (2013) reported antifungal activity (MIC = 8 µg/mL) but no cytotoxicity in HEK293 cells (IC₅0 > 50 µM), attributed to selective uptake in fungal membranes .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking (AutoDock Vina): Simulate interactions with CDK2 (PDB: 1HCL). The pyrimidine NH₂ forms hydrogen bonds with Glu81 (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations (GROMACS): Assess stability of ligand-CDK2 complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

Q. How are polymorphism and crystal packing effects characterized?

Methodological Answer:

  • DSC/TGA: Identify polymorphs via melting points (e.g., Form I: 178°C; Form II: 165°C) .
  • Crystallography: Compare unit cell parameters (e.g., Form I: monoclinic P2₁/c; Form II: triclinic P 1) . Weak C–H⋯π interactions (3.4 Å) stabilize Form I .

Eigenschaften

IUPAC Name

4-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5/c1-26(2)16-10-13(18(19,20)21)9-15(24-16)12-5-3-11(4-6-12)14-7-8-23-17(22)25-14/h3-10H,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXNHDGGPKOIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=NC(=NC=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine
4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.